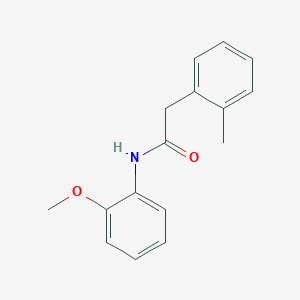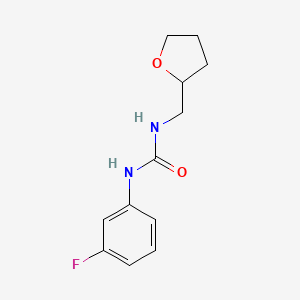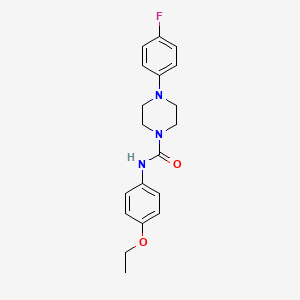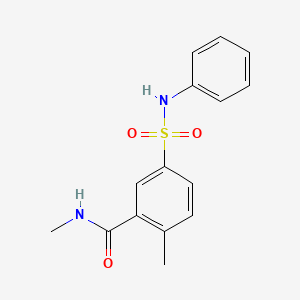
N-(2-methoxyphenyl)-2-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-(2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a methyl group attached to another phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(2-methylphenyl)acetamide typically involves the reaction of 2-methoxyaniline with 2-methylphenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methoxyphenyl)-2-(2-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-(2-hydroxyphenyl)-2-(2-methylphenyl)acetamide.
Reduction: Formation of N-(2-methoxyphenyl)-2-(2-methylphenyl)ethylamine.
Substitution: Formation of N-(2-halophenyl)-2-(2-methylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-2-(2-methylphenyl)acetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Medicine: As a potential therapeutic agent due to its pharmacological properties.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-hydroxyphenyl)-2-(2-methylphenyl)acetamide
- N-(2-methoxyphenyl)-2-(2-chlorophenyl)acetamide
- N-(2-methoxyphenyl)-2-(2-bromophenyl)acetamide
Uniqueness
N-(2-methoxyphenyl)-2-(2-methylphenyl)acetamide is unique due to the presence of both a methoxy group and a methyl group on the phenyl rings. This combination of functional groups imparts distinct chemical properties to the compound, making it useful in various research applications.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-7-3-4-8-13(12)11-16(18)17-14-9-5-6-10-15(14)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKGMRGOJVIWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R*,2R*,6S*,7S*)-4-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5337980.png)
![1'-(2,4,5-trimethylbenzoyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5337984.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5337990.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-3-piperidinol](/img/structure/B5337996.png)
![3-[5-(4-acetylphenyl)-2-furyl]-2-(1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5338001.png)
![(6Z)-6-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5338002.png)
![5-[(3-fluorophenoxy)methyl]-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5338003.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5338020.png)

![N-[(E)-3-(3-bromoanilino)-1-(4-methylsulfanylphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5338026.png)

![N-[(3-CHLOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE](/img/structure/B5338041.png)


